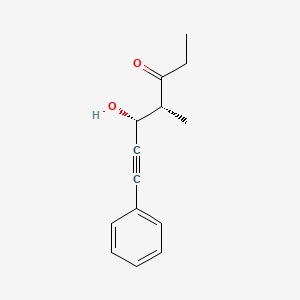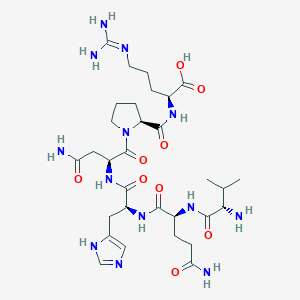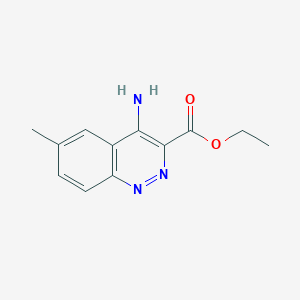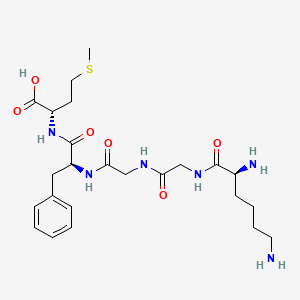![molecular formula C10H15NS B14240246 (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine CAS No. 496051-03-7](/img/structure/B14240246.png)
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Methyl-1-thiaspiro[45]dec-3-en-2-imine is a nitrogen-containing heterocyclic compound This compound is characterized by a unique spiro structure, which includes a sulfur atom within a five-membered ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine typically involves the condensation of sulfur-containing compounds with nitrogen-containing precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The spiro structure allows for nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.
Mechanism of Action
The mechanism of action of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the spiro structure can form coordination complexes with metal ions, influencing enzymatic activity and cellular pathways. The compound may also interact with nucleic acids and proteins, modulating their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: A compound with fluorescence properties and applications in medicine and materials science.
Uniqueness
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine is unique due to its spiro structure, which imparts distinct chemical reactivity and stability. The presence of both sulfur and nitrogen atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Properties
CAS No. |
496051-03-7 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-methyl-1-thiaspiro[4.5]dec-3-en-2-imine |
InChI |
InChI=1S/C10H15NS/c1-11-9-5-8-10(12-9)6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3 |
InChI Key |
KREWVZDMXQDKKI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=CC2(S1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)

![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)




![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
